2-{2-Phenylimidazo[1,2-a]pyrimidin-3-yl}ethan-1-amine dihydrochloride is a chemical compound with the molecular formula and a molar mass of approximately 303.17 g/mol. This compound features a complex structure that includes an imidazo[1,2-a]pyrimidine core substituted with a phenyl group and an ethylamine moiety. The presence of two hydrochloride groups indicates that it is a dihydrochloride salt, which enhances its solubility in water and may influence its biological activity.
Research indicates that compounds containing imidazo[1,2-a]pyrimidine structures exhibit significant biological activities, including:
The synthesis of 2-{2-Phenylimidazo[1,2-a]pyrimidin-3-yl}ethan-1-amine dihydrochloride typically involves several steps:
The unique properties of 2-{2-Phenylimidazo[1,2-a]pyrimidin-3-yl}ethan-1-amine dihydrochloride make it suitable for various applications:
Interaction studies involving 2-{2-Phenylimidazo[1,2-a]pyrimidin-3-yl}ethan-1-amine dihydrochloride focus on its binding affinity to various biological targets:
Several compounds share structural similarities with 2-{2-Phenylimidazo[1,2-a]pyrimidin-3-yl}ethan-1-amine dihydrochloride. Here are a few notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-{4-Methylphenyl}imidazo[1,2-a]pyrimidin | Structure | Methyl substitution on the phenyl ring may enhance lipophilicity. |
| 7-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine | Structure | Fluorination could improve metabolic stability. |
| 4-(Dimethylamino)phenyl-imidazo[1,2-a]pyrimidine | Structure | Dimethylamino group may enhance interaction with biological targets. |
The uniqueness of 2-{2-Phenylimidazo[1,2-a]pyrimidin-3-yl}ethan-1-amine dihydrochloride lies in its specific combination of functional groups and structural configuration that may provide distinct pharmacological profiles compared to these similar compounds.